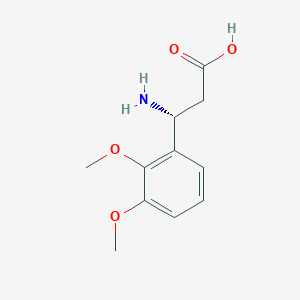

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides are between 43-50%, while 3-acetoxy-2-methylbenzamides are prepared in high yields of 40-72% .

Molecular Structure Analysis

The molecular formula of “®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” is C11H15NO4 . The molecular weight is 225.24 . The InChI code is 1S/C11H15NO4/c1-15-9-5-3-4-7 (11 (9)16-2)8 (12)6-10 (13)14/h3-5,8H,6,12H2,1-2H3, (H,13,14)/t8-/m1/s1 .

Physical And Chemical Properties Analysis

“®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” is a white powder . The compound should be stored at 0-8°C .

Aplicaciones Científicas De Investigación

- Application Summary : The compound “2,3-dimethoxybenzoic acid” is used in the study of thermophysical properties .

- Methods of Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software .

- Results or Outcomes : The properties covered by both versions (32 total) are described in Properties and Implemented Models .

- Application Summary : “2,3-dimethoxybenzoic acid” is used as a starting material for the synthesis of novel amides .

- Methods of Application : The amides were synthesized using TEA as base and THF as solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50% .

- Results or Outcomes : The synthesized amides were obtained in good yields .

Scientific Field

Thermophysical Properties

Scientific Field

Synthesis and Characterization

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Application Summary : Amide compounds, such as those synthesized from 2,3-dimethoxybenzoic acid, have been used in drug discovery .

- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results or Outcomes : The synthesized amides have been used in various fields including medical, industrial, biological and potential drug industries .

Scientific Field

Antioxidant and Antibacterial Activities

Scientific Field

Drug Discovery

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . The in vitro antibacterial activity of all the compounds was determined by testing their growth inhibitory activity against different bacteria .

- Results or Outcomes : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

- Application Summary : Amide compounds, such as those synthesized from 2,3-dimethoxybenzoic acid, have been used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results or Outcomes : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Scientific Field

Antibacterial Activities

Scientific Field

Industrial Applications

Safety And Hazards

The safety data sheet for “®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, the affected individual should be moved to fresh air and kept at rest. If it comes into contact with skin or eyes, the area should be rinsed thoroughly with water .

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375908 |

Source

|

| Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

CAS RN |

742691-70-9 |

Source

|

| Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)